6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Overview
Description
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (6-CPFQ) is a synthetic compound derived from the isoquinoline family of compounds. It has been studied for its potential applications in various fields, including scientific research, biochemistry, and physiology.
Scientific Research Applications
Antimycobacterial Applications
A significant application of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one derivatives is in the development of antimycobacterial agents. Research has shown these compounds to be effective against Mycobacterium tuberculosis, including multi-drug resistant strains. They have demonstrated in vitro and in vivo activities and the ability to inhibit the supercoiling activity of mycobacterial DNA gyrase, which is critical for their antimycobacterial properties. Some specific compounds within this class have shown high efficacy in reducing bacterial load in animal models, indicating their potential as therapeutic agents against tuberculosis (Senthilkumar et al., 2008) (Senthilkumar et al., 2009).
Photostability Studies
Studies on the photostability of fluoroquinolones, including those substituted at the 8 position like this compound, have been conducted. These studies are vital in understanding the behavior of these compounds under UV irradiation, which is crucial for their safe and effective use in pharmaceuticals. Research has shown that the introduction of certain substituents at the 8 position plays a significant role in the stability of these compounds against UV light irradiation (Matsumoto et al., 1992).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural activity relationships of various this compound derivatives. This includes exploring different substituents and modifications to optimize their antibacterial activity and reduce potential side effects. Such studies contribute to the development of more effective and safer antibacterial agents (Hayashi et al., 2002).
Antibacterial Activity
Several studies have reported on the antibacterial properties of derivatives of this compound, particularly against Gram-positive and Gram-negative bacteria. These studies are crucial for developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Inagaki et al., 2004).
properties
IUPAC Name |
6-cyclopropyl-8-fluoro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOIRSRUYDIUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C3C(=C2)C=CNC3=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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